(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate is a complex organic compound characterized by its unique structural features, which include a benzofuran moiety and various substituents. This compound is identified by the CAS number 929472-81-1 and has a molecular formula of C21H12ClO5S with a molecular weight of approximately 447.3 g/mol. The presence of the 3-chlorobenzylidene and 4-bromobenzenesulfonate groups suggests potential interactions with biological targets, making it an interesting subject for medicinal chemistry and organic synthesis.
The synthesis of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate typically involves several key steps:
The reactions often require specific conditions, including controlled temperatures and the use of solvents that facilitate the solubility of reactants. Catalysts may also be employed to enhance reaction rates and yields. Purification methods such as recrystallization or chromatography are typically used to isolate the desired product.
The molecular structure of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate can be represented using various structural formulas, including:
O=C1C(=Cc2cccc(Cl)c2)Oc2cc(OS(=O)(=O)c3ccc(Br)cc3)ccc21
This notation provides insight into the arrangement of atoms within the molecule.
The compound has a complex structure that includes:
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions such as temperature, solvent choice, and pH are critical for achieving desired outcomes.
The mechanism of action for (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate involves its interaction with specific biological targets. This may include:
The exact mechanism depends on the specific biological context in which this compound is utilized.
The compound's reactivity is influenced by its functional groups, particularly the sulfonate group which enhances solubility in water and potential interactions with biomolecules.
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate has potential applications in various scientific fields:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: